K 259-2
CAS No.: 102819-46-5
Cat. No.: VC0531530
Molecular Formula: C21H18O7
Molecular Weight: 382.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102819-46-5 |
|---|---|
| Molecular Formula | C21H18O7 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H18O7/c1-3-9(4-2)5-10-6-12-17(19(25)15(10)21(27)28)20(26)16-13(18(12)24)7-11(22)8-14(16)23/h3,6-8,22-23,25H,4-5H2,1-2H3,(H,27,28)/b9-3- |
| Standard InChI Key | SYTAMFWHVQWAKV-OQFOIZHKSA-N |
| Isomeric SMILES | CC/C(=C/C)/CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
| SMILES | CCC(=CC)CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
| Canonical SMILES | CCC(=CC)CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
| Appearance | Solid powder |
Introduction
K 259-2 is a naturally occurring compound derived from the cultured broth of Micromonospora olivasterospora K-259, a type of actinomycete bacteria. It belongs to the anthraquinone family, which is known for its diverse biological activities, particularly in inhibiting certain enzymatic processes . This compound has garnered significant attention due to its potent inhibitory effects on calcium and calmodulin-dependent cyclic nucleotide phosphodiesterases, enzymes crucial for signal transduction in cells .
Synthesis and Isolation
The synthesis of K 259-2 primarily involves fermentation techniques using Micromonospora olivasterospora. The culture conditions, such as temperature, pH, and nutrient availability, are optimized to enhance the yield of K 259-2 during the fermentation process. Isolation typically involves extraction methods using organic solvents followed by chromatographic techniques to purify the compound .
Biological Activity and Mechanism
K 259-2 acts as a competitive inhibitor at the active site of cyclic nucleotide phosphodiesterases, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial secondary messengers in cellular signaling pathways. Its inhibitory effects are particularly noted against Ca2+ and calmodulin-dependent phosphodiesterases .
Potential Applications
Given its natural origin and potent biological activity, K 259-2 has significant potential applications in pharmacology and biochemistry, particularly in conditions characterized by aberrant calcium signaling. Its favorable solubility and stability profiles make it a promising candidate for further therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume